Cas no 195514-80-8 (AP20187)

AP20187 structure
AP20187 structure
商品名:AP20187
CAS番号:195514-80-8
MF:C82H107N5O20
メガワット:1482.7485
MDL:MFCD28167729
CID:2601473
PubChem ID:78357784

AP20187 化学的及び物理的性質

名前と識別子

    • AP20187
    • AP-20187
    • B/B Homodimerizer
    • (1R,1'R)-(((((2-((dimethylamino)methyl)propane-1,3-diyl)bis(azanediyl))bis(2-oxoethane-2,1-diyl))bis(oxy))bis(3,1-phenylene))bis(3-(3,4-dimethoxyphenyl)propane-1,1-diyl) (2S,2'S)-bis(1-((S)-2-(3,4,5-trimethoxyphenyl)butanoyl)piperidine-2-carboxylate)
    • AP 20187
    • (1R)-3-(3,4-dimethoxyphenyl)-1-{3-[2-({3-[2-(3-{(1R)-3-(3,4-dimethoxyphenyl)-1-[({(2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl
    • [(1R)-3-(3,4-dimethoxyphenyl)-1-[3-[2-[[2-[[[2-[3-[(1R)-3-(3,4-dimethoxyphenyl)-1-[(2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carbonyl]oxypropyl]phenoxy]acetyl]amino]methyl]-3-(dimethylamino)propyl]amino]-2-oxoethoxy]phenyl]propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate
    • VHA51480
    • A936437
    • (1R)-3-(3,4-dimethoxyp
    • CHEBI:136847
    • (S,2S,2'S)-(1R,1'R)-(((((2-((dimethylamino)methyl)propane-1,3-diyl)bis(azanediyl))bis(2-oxoethane-2,1-diyl))bis(oxy))bis(3,1-phenylene))bis(3-(3,4-dimethoxyphenyl)propane-1,1-diyl) bis(1-((S)-2-(3,4,5-trimethoxyphenyl)butanoyl)piperidine-2-carboxylate)
    • GLXC-10344
    • AP20187?
    • SCHEMBL15806778
    • MS-32182
    • HY-13992
    • CS-1953
    • AC-33599
    • 195514-80-8
    • F84990
    • DTXSID101098203
    • DA-70975
    • 2,2a(2)-[[2-[(Dimethylamino)methyl]-1,3-propanediyl]bis[imino(2-oxo-2,1-ethanediyl)oxy-3,1-phenylene[(1R)-3-(3,4-dimethoxyphenyl)propylidene]]] bis[1-[(2S)-1-oxo-2-(3,4,5-trimethoxyphenyl)butyl]-2-piperidinecarboxylate]
    • [(1R)-3-(3,4-dimethoxyphenyl)-1-[3-[2-[[2-[[[2-[3-[(1R)-3-(3,4-dimethoxyphenyl)-1-[(2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carbonyl]oxypropyl]phenoxy]acetyl]amino]methyl]-3-(dimethylamino)propyl]amino]-2-oxoethoxy]phenyl]propyl] (2S)-
    • 1,3-Bis[2-{3-[3-(3,4-dimethoxy-phenyl)-1(R)-[1-[2(R)-(3,4,5-Trimethoxy-phenyl)-butyryl]-piperidine-2(S)-carbonyl]oxy-propyl]-phenoxy}-acetylamino]-2-(dimethylaminomethyl)propane
    • (1R)-3-(3,4-dimethoxyphenyl)-1-{3-[2-({3-[2-(3-{(1R)-3-(3,4-dimethoxyphenyl)-1-[({(2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidin-2-yl}carbonyl)oxy]propyl}phenoxy)acetamido]-2-[(dimethylamino)methyl]propyl}amino)-2-oxoethoxy]phenyl}propyl (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate
    • AKOS030526693
    • EX-A3907
    • MDL: MFCD28167729
    • インチ: 1S/C82H107N5O20/c1-15-61(57-43-71(98-9)77(102-13)72(44-57)99-10)79(90)86-37-19-17-27-63(86)81(92)106-65(33-29-52-31-35-67(94-5)69(39-52)96-7)55-23-21-25-59(41-55)104-50-75(88)83-47-54(49-85(3)4)48-84-76(89)51-105-60-26-22-24-56(42-60)66(34-30-53-32-36-68(95-6)70(40-53)97-8)107-82(93)64-28-18-20-38-87(64)80(91)62(16-2)58-45-73(100-11)78(103-14)74(46-58)101-12/h21-26,31-32,35-36,39-46,54,61-66H,15-20,27-30,33-34,37-38,47-51H2,1-14H3,(H,83,88)(H,84,89)/t61-,62-,63-,64-,65+,66+/m0/s1
    • InChIKey: NSBGUMKAXUXKGI-BPNHAYRBSA-N
    • ほほえんだ: O([C@@]([H])(C1C([H])=C([H])C([H])=C(C=1[H])OC([H])([H])C(N([H])C([H])([H])C([H])(C([H])([H])N(C([H])([H])[H])C([H])([H])[H])C([H])([H])N([H])C(C([H])([H])OC1=C([H])C([H])=C([H])C(=C1[H])[C@@]([H])(C([H])([H])C([H])([H])C1C([H])=C([H])C(=C(C=1[H])OC([H])([H])[H])OC([H])([H])[H])OC([C@]1([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])N1C([C@]([H])(C1C([H])=C(C(=C(C=1[H])OC([H])([H])[H])OC([H])([H])[H])OC([H])([H])[H])C([H])([H])C([H])([H])[H])=O)=O)=O)=O)C([H])([H])C([H])([H])C1C([H])=C([H])C(=C(C=1[H])OC([H])([H])[H])OC([H])([H])[H])C([C@]1([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])N1C([C@]([H])(C1C([H])=C(C(=C(C=1[H])OC([H])([H])[H])OC([H])([H])[H])OC([H])([H])[H])C([H])([H])C([H])([H])[H])=O)=O

計算された属性

  • せいみつぶんしりょう: 1481.750941g/mol
  • どういたいしつりょう: 1481.750941g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 21
  • 重原子数: 107
  • 回転可能化学結合数: 42
  • 複雑さ: 2450
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 6
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ぶんしりょう: 1482.7g/mol
  • 疎水性パラメータ計算基準値(XlogP): 12.2
  • トポロジー分子極性表面積: 265

じっけんとくせい

  • 密度みつど: 1.192±0.06 g/cm3 (20 ºC 760 Torr),
  • ようかいど: ほとんど溶けない(0.033 g/l)(25ºC)、

AP20187 セキュリティ情報

  • シグナルワード:Warning
  • 危害声明: H302-H315-H319-H335
  • 警告文: P261-P305+P351+P338
  • ちょぞうじょうけん:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

AP20187 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
MedChemExpress
HY-13992-1mg
AP20187
195514-80-8 99.86%
1mg
¥1080 2024-05-25
MedChemExpress
HY-13992-50mg
AP20187
195514-80-8 99.88%
50mg
¥13000 2023-08-31
eNovation Chemicals LLC
Y1132626-100mg
AP20187
195514-80-8 95%
100mg
$2500 2024-07-23
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci13238-50mg
AP20187
195514-80-8 98%
50mg
¥25552.00 2023-09-09
S e l l e c k ZHONG GUO
S8487-5mg
AP20187
195514-80-8 99.98%
5mg
¥2842.84 2023-09-15
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A42110-10mg
AP20187
195514-80-8 99%
10mg
¥12998.0 2023-09-09
ChemScence
CS-1953-1mg
AP20187
195514-80-8 99.80%
1mg
$360.0 2022-04-27
ChemScence
CS-1953-5mg
AP20187
195514-80-8 99.80%
5mg
$960.0 2022-04-27
DC Chemicals
DC21997-100mg
AP20187
195514-80-8 >98%
100mg
$3500.0 2023-09-15
S e l l e c k ZHONG GUO
S8487-10mM (1mL in DMSO)
AP20187
195514-80-8 99.98%
10mM (1mL in DMSO)
¥3087.63 2023-09-15

おすすめ記事

推奨される供給者
atkchemica
(CAS:195514-80-8)AP20187
CL16975
清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:195514-80-8)AP20187
A936437
清らかである:99%/99%/99%/99%/99%/99%
はかる:5mg/10mg/25mg/50mg/100mg/1ml
価格 ($):280.0/448.0/730.0/993.0/1367.0/951.0